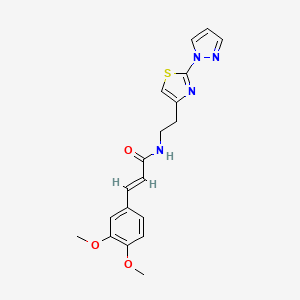![molecular formula C10H16N6O B2705664 N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide CAS No. 2125660-76-4](/img/structure/B2705664.png)
N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide, commonly known as MTP, is a synthetic compound that belongs to the class of tetrazole-containing piperidine derivatives. MTP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
MTP is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that catalyzes the hydrolysis of endocannabinoids, such as anandamide. By inhibiting FAAH, MTP increases the levels of endocannabinoids, leading to the activation of cannabinoid receptors and the modulation of synaptic transmission and plasticity. MTP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the synthesis of prostaglandins, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
MTP has been shown to exhibit analgesic and anti-inflammatory effects in various animal models of pain and inflammation. MTP has also been shown to modulate synaptic transmission and plasticity in the hippocampus and the striatum, two brain regions that are involved in learning and memory. MTP has been shown to increase the levels of endocannabinoids, such as anandamide, in the brain and the peripheral tissues, leading to the activation of cannabinoid receptors and the modulation of synaptic transmission and plasticity.
实验室实验的优点和局限性
MTP has several advantages as a research tool, including its high potency and selectivity for FAAH inhibition, its ability to increase the levels of endocannabinoids, and its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. However, MTP also has some limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential interactions with other compounds.
未来方向
MTP has several potential future directions in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MTP can be used as a lead compound for the development of new drugs that target the central nervous system. In pharmacology, MTP can be further studied for its potential applications in the treatment of pain and inflammation. In neuroscience, MTP can be used to study the role of the endocannabinoid system in the regulation of synaptic transmission and plasticity. Further studies are needed to fully understand the potential applications and limitations of MTP.
合成方法
MTP can be synthesized using a multi-step process that involves the reaction of 1-methylpiperidin-4-amine with acryloyl chloride, followed by the reaction with sodium azide and copper(I) iodide to form the tetrazole ring. The final compound is obtained by the removal of the protecting group using trifluoroacetic acid. The purity and yield of the final product can be improved by using appropriate purification techniques, such as column chromatography and recrystallization.
科学研究应用
MTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MTP has been used as a lead compound for the development of new drugs that target the central nervous system. In pharmacology, MTP has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In neuroscience, MTP has been used to study the role of the endocannabinoid system in the regulation of synaptic transmission and plasticity.
属性
IUPAC Name |
N-[1-(1-methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-3-9(17)11-8-4-6-16(7-5-8)10-12-13-14-15(10)2/h3,8H,1,4-7H2,2H3,(H,11,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOXFXNMVJUZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CCC(CC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

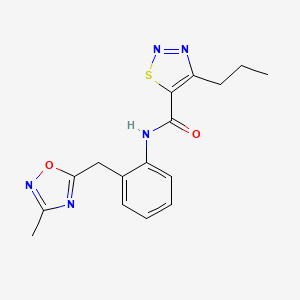

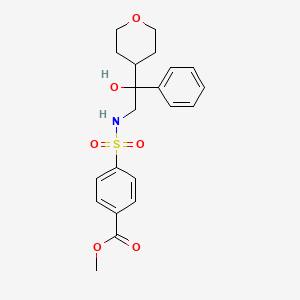
![3-Bromo-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2705584.png)

![6-chloro-N-(1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-2-yl)pyridine-3-carboxamide](/img/structure/B2705589.png)
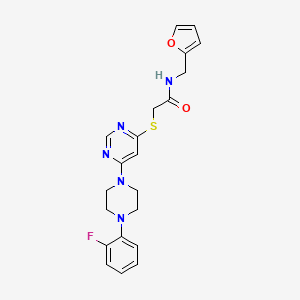
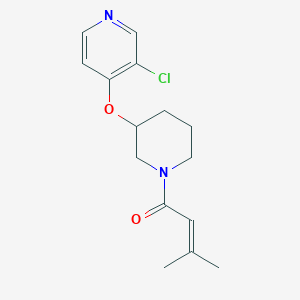
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2705592.png)
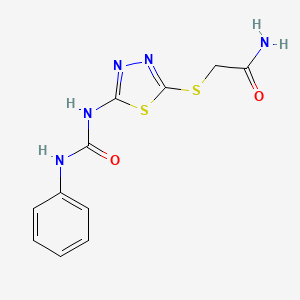

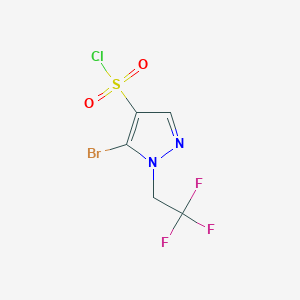
![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2705602.png)
